N-(3-chloro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-12-7-8-14(9-15(12)19)21-17(23)11-24-18-20-10-16(22-18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPXOEZQMDAFPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile.
Introduction of the sulfanyl group: This step might involve the reaction of the imidazole derivative with a thiol or disulfide compound.
Acylation: The final step could involve the acylation of the sulfanyl-imidazole intermediate with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring or other functional groups can be reduced under suitable conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfanyl group might also play a role in binding to metal ions or other biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS: EN300-138710) Structure: Differs in the substitution pattern of the phenyl rings: the acetamide nitrogen is linked to a 4-chlorophenyl group, and the imidazole bears a 4-chlorophenyl substituent. No direct bioactivity data are reported, but similar chloro-substituted acetamides show moderate enzyme inhibition .
2-[(5-Nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide (M64) Structure: Replaces the imidazole with a nitro-substituted benzimidazole and attaches the acetamide to a 4-phenoxyphenyl group. Bioactivity: M64 is a biofilm inhibitor targeting the MvfR ligand-binding domain. The benzimidazole and nitro groups enhance steric bulk and electron deficiency, which may improve target specificity but reduce solubility compared to the target compound .
N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Structure: Substitutes the imidazole with a triazole ring and introduces a sulfanyl-methyl group. However, the increased molecular complexity may reduce synthetic accessibility .
Physicochemical Properties
The target compound’s lower molecular weight and balanced lipophilicity (LogP ~3.2) suggest favorable drug-likeness compared to bulkier analogues like M64.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic compound belonging to the thioacetamide class. Its unique structure, characterized by an imidazole ring and a thioacetamide moiety, suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and case studies.
The compound's IUPAC name is N-(3-chloro-4-methylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide. Its molecular formula is , with a molecular weight of 363.85 g/mol. The compound features a chloro group, methyl group, and an imidazole ring, which are critical for its biological interactions.
Synthesis
The synthesis typically involves the reaction of 3-chloro-4-methylaniline with 2-bromo-1-phenyl-1H-imidazole in the presence of a base like potassium carbonate, followed by treatment with thioacetic acid. This method has been optimized for yield and purity using solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Anticancer Activity
Studies have demonstrated that imidazole-containing compounds can induce apoptosis in cancer cells. For example, compounds with similar imidazole and thioacetamide structures have shown cytotoxic effects against various cancer cell lines such as A431 and Jurkat cells . The mechanism often involves interaction with cellular proteins and modulation of apoptotic pathways.
The biological activity of this compound may involve:
- Enzyme Inhibition : The imidazole ring can interact with metal ions in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways involved in cell proliferation and apoptosis.
- Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cell death in cancer cells.
Case Studies
Several studies have explored related compounds:
- Thiazole Derivatives : A study reported that thiazole derivatives with similar substituents exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines .
- Imidazole Compounds : Research on imidazole-based drugs has shown that they can effectively inhibit tumor growth in vivo, indicating a promising avenue for further exploration of this compound .
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | N-(3-chloro-4-methylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
| Molecular Formula | |
| Molecular Weight | 363.85 g/mol |
| Antimicrobial Activity | Potential against Gram-positive and Gram-negative bacteria |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Mechanism of Action | Enzyme inhibition, receptor modulation, oxidative stress induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
